molecular formula C23H27N3O B5251482 1-[3-(4-Methylphenyl)-1-adamantyl]-3-pyridin-2-ylurea

1-[3-(4-Methylphenyl)-1-adamantyl]-3-pyridin-2-ylurea

Cat. No.: B5251482
M. Wt: 361.5 g/mol
InChI Key: QGKUBOFVPYLIEW-UHFFFAOYSA-N
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Description

1-[3-(4-Methylphenyl)-1-adamantyl]-3-pyridin-2-ylurea is a complex organic compound that features a unique structure combining adamantane, pyridine, and urea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Methylphenyl)-1-adamantyl]-3-pyridin-2-ylurea typically involves multi-step organic reactions. One common method starts with the preparation of the adamantane derivative, followed by the introduction of the pyridine and urea groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on the desired scale and efficiency. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Methylphenyl)-1-adamantyl]-3-pyridin-2-ylurea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[3-(4-Methylphenyl)-1-adamantyl]-3-pyridin-2-ylurea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-[3-(4-Methylphenyl)-1-adamantyl]-3-pyridin-2-ylurea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl-3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate
  • 1,4-Bis(1-adamantyl)-1,4-butanediol
  • Amantadine
  • Rimantadine

Uniqueness

1-[3-(4-Methylphenyl)-1-adamantyl]-3-pyridin-2-ylurea stands out due to its combination of adamantane, pyridine, and urea moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the pyridine ring may enhance its binding affinity to certain biological targets, while the adamantane moiety can improve its stability and lipophilicity.

Properties

IUPAC Name

1-[3-(4-methylphenyl)-1-adamantyl]-3-pyridin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c1-16-5-7-19(8-6-16)22-11-17-10-18(12-22)14-23(13-17,15-22)26-21(27)25-20-4-2-3-9-24-20/h2-9,17-18H,10-15H2,1H3,(H2,24,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKUBOFVPYLIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)NC(=O)NC5=CC=CC=N5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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